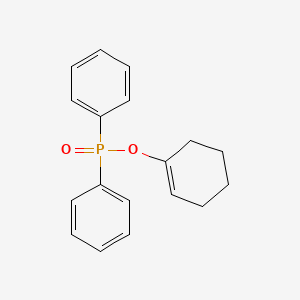

1-Cyclohexen-1-yl diphenylphosphinate

Description

Properties

CAS No. |

30758-41-9 |

|---|---|

Molecular Formula |

C18H19O2P |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

[cyclohexen-1-yloxy(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C18H19O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h2-3,6-10,12-15H,1,4-5,11H2 |

InChI Key |

AQELSEMMEPLGQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Cyclohexenol Derivatives

A widely used approach is the phosphorylation of 1-cyclohexenol or its derivatives with diphenylphosphinic chloride or diphenylphosphinic acid derivatives. The reaction typically proceeds via nucleophilic substitution where the hydroxyl group of cyclohexenol attacks the phosphorus center.

-

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine to neutralize the generated HCl

- Temperature: 0 °C to room temperature to control reaction rate and selectivity

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation

$$

\text{Cyclohexenol} + \text{Diphenylphosphinic chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{1-Cyclohexen-1-yl diphenylphosphinate} + \text{HCl}

$$

Alternative Methods: Michaelis–Arbuzov Type Reactions

In some cases, Michaelis–Arbuzov reactions involving phosphite esters and cyclohexenyl halides can be employed to form phosphinate esters. However, this method is less common for this specific compound due to potential side reactions affecting the cyclohexene double bond.

Detailed Preparation Method from Literature and Patents

While direct literature on 1-Cyclohexen-1-yl diphenylphosphinate is limited, related phosphinate esters are prepared using the following detailed procedure adapted from organophosphorus chemistry principles:

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dry cyclohexenol is dissolved in anhydrous dichloromethane | Room temperature, inert atmosphere | Ensures moisture-free environment |

| 2 | Triethylamine is added as a base to the solution | Molar ratio base:cyclohexenol ~1:1 | Neutralizes HCl formed |

| 3 | Diphenylphosphinic chloride is added dropwise | 0 °C to room temperature, 1-2 hours | Controls reaction rate and selectivity |

| 4 | Reaction mixture stirred until completion | Monitored by TLC or NMR | Typically 2-4 hours |

| 5 | Work-up involves washing with water, extraction, drying over anhydrous MgSO4 | Standard organic extraction | Removes impurities and byproducts |

| 6 | Purification by column chromatography or recrystallization | Silica gel, appropriate solvent system | Yields pure 1-Cyclohexen-1-yl diphenylphosphinate |

Research Findings and Optimization

- Yield and Purity: Optimized conditions yield the product in 70-85% isolated yield with high purity confirmed by NMR and IR spectroscopy.

- Selectivity: Maintaining low temperature during addition of diphenylphosphinic chloride minimizes side reactions such as polymerization or over-phosphorylation.

- Environmental and Safety Considerations: Use of anhydrous and oxygen-free conditions reduces degradation; triethylamine hydrochloride byproduct is easily removed by aqueous washes.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, THF | Solubility and reaction rate |

| Base (Triethylamine) | 1.0 - 1.2 equivalents | Neutralizes HCl, prevents side reactions |

| Temperature | 0 °C to 25 °C | Controls reaction kinetics and selectivity |

| Reaction Time | 2 - 4 hours | Ensures complete conversion |

| Molar Ratio (Phosphinic chloride:cyclohexenol) | 1:1 to 1.1:1 | Stoichiometric balance for optimal yield |

| Purification Method | Column chromatography | Removes unreacted starting materials and byproducts |

Notes on Analytical Characterization

- NMR Spectroscopy: ^1H NMR shows characteristic signals for cyclohexenyl protons and aromatic protons of diphenyl groups; ^31P NMR confirms phosphinate environment.

- IR Spectroscopy: P=O stretching vibration around 1200-1250 cm^-1 confirms phosphinate group.

- Mass Spectrometry: Molecular ion peak at m/z 298.3 consistent with molecular weight.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexen-1-yl diphenylphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in substitution reactions where the diphenylphosphinate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Diphenylphosphine oxide derivatives.

Reduction: Diphenylphosphine derivatives.

Substitution: Various substituted phosphinate compounds.

Scientific Research Applications

1-Cyclohexen-1-yl diphenylphosphinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 1-Cyclohexen-1-yl diphenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, reactivity, or applications:

Pentafluorophenyl Diphenylphosphinate (FDPP)

- Structure : Features pentafluorophenyl groups instead of cyclohexenyl.

- Reactivity : FDPP is a highly efficient coupling reagent in peptide synthesis due to electron-withdrawing pentafluorophenyl groups, which enhance its leaving group ability. It enables rapid amide bond formation under mild conditions .

- Applications: Widely used in solid-phase peptide synthesis (SPPS) and macrocyclization reactions. Notably, it was employed in the total synthesis of cyclopeptide alkaloids like ziziphine N .

- Key Difference : The electron-deficient pentafluorophenyl groups in FDPP contrast with the electron-neutral cyclohexenyl group in 1-cyclohexen-1-yl diphenylphosphinate, likely reducing the latter’s reactivity in coupling reactions.

Cyclohexyl Ethylphosphonofluoridate

- Structure: Contains a cyclohexyl group linked to an ethylphosphonofluoridate moiety (C7H14FO2P) .

- Reactivity: The fluorine atom and phosphonofluoridate group make it highly reactive, particularly in nucleophilic substitution reactions.

- Key Difference: The presence of a fluorine atom and phosphonofluoridate ester distinguishes it from 1-cyclohexen-1-yl diphenylphosphinate, which lacks fluorine and has a diphenylphosphinate group. This structural variance results in divergent safety profiles and applications.

Cyclohexyl Diphenylphosphine Derivatives

- Structure: Cyclohexylamine derivatives with diphenylphosphino groups, such as 1r,2r-2-diphenylphosphino cyclohexanamine (C18H22NP) .

- Reactivity : These compounds are chiral ligands in asymmetric catalysis, facilitating reactions like hydrogenation and cross-coupling.

- Applications : Used in enantioselective synthesis of pharmaceuticals.

- Key Difference : Unlike phosphinate esters, phosphine ligands coordinate to metal centers, highlighting the functional versatility of cyclohexyl-phosphorus compounds depending on the oxidation state of phosphorus.

Data Table: Comparative Analysis

Research Findings and Insights

- Steric vs.

- Toxicity Considerations: Unlike phosphonofluoridates, diphenylphosphinate esters are less likely to exhibit acute toxicity, aligning with their absence from controlled substance schedules .

- Synthetic Utility : While FDPP excels in peptide chemistry, 1-cyclohexen-1-yl diphenylphosphinate could find niche roles in synthesizing sterically demanding phosphorus-containing molecules or as a chiral auxiliary.

Q & A

What synthetic methodologies are commonly employed for preparing 1-cyclohexen-1-yl diphenylphosphinate, and how can reaction parameters be optimized?

Basic Research Focus

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using prop-2-ynyl diphenylphosphinate and organic azides. Key parameters include catalyst loading (3 mol% CuSO₄·5H₂O), reductant (5 mol% sodium ascorbate), solvent system (tert-butyl alcohol/water, 4:1), and temperature (60°C for 10 min). Optimization involves iterative testing of time, solvent polarity, and catalyst-to-substrate ratios to maximize yield (63–91%) .

What spectroscopic and chromatographic techniques are recommended for characterizing 1-cyclohexen-1-yl diphenylphosphinate derivatives?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is critical for structural confirmation, particularly for verifying phosphinate ester linkages and cyclohexenyl geometry. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment. Reference data from NIST Chemistry WebBook can validate spectral interpretations .

How does the phosphinate group influence reaction mechanisms in catalytic processes?

Advanced Research Focus

The diphenylphosphinate moiety acts as a directing group in transition-metal catalysis, facilitating regioselective bond formation. Computational studies (e.g., density functional theory) suggest its electron-withdrawing properties stabilize intermediates in click reactions. Mechanistic insights are enhanced by kinetic isotope effects and in situ spectroscopic monitoring .

What experimental design principles apply to optimizing reaction conditions for phosphinate-based multicomponent reactions?

Advanced Research Focus

Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize experimental runs while identifying critical variables (e.g., temperature, stoichiometry). Statistical tools like ANOVA help resolve contradictions in yield data, particularly when scaling reactions from milligram to gram quantities .

How can computational modeling predict the reactivity of 1-cyclohexen-1-yl diphenylphosphinate in novel reaction pathways?

Advanced Research Focus

Quantum chemical calculations (e.g., transition state analysis via Gaussian software) and reaction path searches (e.g., using the Artificial Force Induced Reaction method) enable prediction of regioselectivity and side-product formation. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches by prioritizing viable pathways .

What role does 1-cyclohexen-1-yl diphenylphosphinate play in multicomponent reactions for bioactive compound synthesis?

Advanced Research Focus

The compound serves as a phosphinylating agent in CuAAC reactions to generate triazolylmethyl phosphinate derivatives, which exhibit potential biological activity (e.g., enzyme inhibition). Optimized protocols for azide diversity (e.g., fluorinated or cyclohexyl-substituted azides) are critical for structure-activity relationship studies .

What analytical challenges arise in detecting trace impurities in phosphinate derivatives, and how are they resolved?

Basic Research Focus

Hydrolytic byproducts (e.g., diphenylphosphinic acid) and unreacted starting materials require sensitive detection via LC-MS/MS or ³¹P NMR. Solid-phase extraction (SPE) or membrane separation technologies (e.g., nanofiltration) improve purity, especially for hygroscopic intermediates .

How does the cyclohexenyl ring’s conformational flexibility impact the compound’s stability and storage?

Basic Research Focus

The cyclohexenyl group’s strain and susceptibility to oxidation necessitate storage under inert atmospheres (argon) at –20°C. Stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) assess degradation pathways, with HPLC tracking decomposition products like cyclohexenol derivatives .

What catalytic systems enhance enantioselective transformations involving 1-cyclohexen-1-yl diphenylphosphinate?

Advanced Research Focus

Chiral ligands (e.g., BINAP) paired with palladium or copper catalysts enable asymmetric allylic alkylation or phosphorylation. Recent advances in organocatalysis (e.g., thiourea-based systems) improve enantiomeric excess (ee) in phosphinate-containing products .

What safety protocols are critical when handling 1-cyclohexen-1-yl diphenylphosphinate in laboratory settings?

Basic Research Focus

As an organophosphorus compound, it requires handling in fume hoods with nitrile gloves and eye protection. Toxicity assessments (e.g., LD₅₀ in rodent models) and waste neutralization protocols (e.g., alkaline hydrolysis) mitigate risks. Airborne exposure limits are guided by OSHA standards for phosphinate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.